
4-Cyclohexyl-3-nitroaniline
Overview
Description
4-Cyclohexyl-3-nitroaniline is an organic compound with the molecular formula C12H16N2O2 It is a derivative of aniline, where the aniline ring is substituted with a cyclohexyl group and a nitro group
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various biological targets due to their electron-donor (amine) and electron-acceptor (nitro) groups .
Mode of Action
4-Cyclohexyl-3-nitroaniline, like other nitroanilines, is a push-pull molecule. This means it has an intramolecular charge transfer (ICT) from the –NH2 (electron-donor group) to –NO2 (electron-acceptor group) through the phenyl ring
Biochemical Pathways
Nitroanilines are known to undergo various transformations in heterogeneous photocatalytic systems, leading to products such as amines, azo and azoxy compounds, imines, products of n-alkylation, n-formylation, and cyclization of various compounds .
Pharmacokinetics
The basic nature of a compound, including nitroanilines, can be affected by factors such as the tendency to donate a lone pair, electronic effects (inductive, resonance, etc), factors stabilizing the conjugate acid, and the nature of the solvent .
Result of Action
Nitroanilines and their derivatives are biologically important compounds and have been shown to produce significant antihyperglycemic as well as hypoglycemic effects in certain models .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, photocatalytic methods of organic synthesis using semiconductor and other photoactive materials can occur under milder conditions, have better selectivity, and meet the requirements of “green” chemistry .
Biochemical Analysis
Molecular Mechanism
The molecular structure of 4-Cyclohexyl-3-nitroaniline has been optimized using Density Functional Theory (DFT) with B3LYP function and Hartree–Fock method with a 6–311++G (d,p) basis set. The active species is a copper(I)-compound which undergoes oxidative addition with the second equivalent of halide, followed by reductive elimination and the formation of the aryl-aryl carbon bond .
Temporal Effects in Laboratory Settings
The thermal stability of this compound was analyzed with TGA/DTA . The melting points of the salt were identified at 209 ºC .
Dosage Effects in Animal Models
While specific studies on this compound are not available, it is known that nitroaniline derivatives can have significant effects on animal models. For example, 4-nitroaniline has been shown to cause methaemoglobin formation in humans and animals .
Metabolic Pathways
The metabolic pathways of this compound are not well-studied. Nitroaniline derivatives are known to undergo various metabolic transformations, including reduction, N-oxidation, and conjugation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Nitroaniline derivatives are known to be readily absorbed orally, dermally, and by inhalation .
Subcellular Localization
The subcellular localization of this compound is not well-studied. Nitroaniline derivatives are known to aggregate in distinct patterns within various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-3-nitroaniline typically involves the nitration of 4-cyclohexylaniline. The process begins with the preparation of 4-cyclohexylaniline, which can be synthesized by the reduction of 4-cyclohexyl-3-nitrobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-3-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with palladium on carbon, or metal hydrides such as sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products:
Reduction: The major product is 4-cyclohexyl-3-phenylenediamine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be obtained.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry:
4-Cyclohexyl-3-nitroaniline serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Nitration and Reduction Reactions: The nitro group can be reduced to an amino group, yielding N-cyclohexyl-3-aminoaniline, which is valuable for further synthetic pathways.
- Substitution Reactions: The compound can undergo electrophilic substitution, leading to the formation of various derivatives depending on the electrophiles used.
Biological Applications
Antimicrobial Properties:
Research has indicated that derivatives of this compound exhibit potential antimicrobial activity. Studies have focused on synthesizing various analogs to evaluate their efficacy against different microbial strains.
Pharmaceutical Development:
The compound is under investigation for its potential use in drug discovery. Its derivatives are being explored for specific biological activities, which could lead to the development of new therapeutic agents. For instance, modifications of the compound have been studied for their effects on ion channel activity, which is crucial for developing drugs targeting neurological disorders .
Material Science
Dyes and Pigments:
this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its derivatives can be tailored for specific applications in textiles and coatings, enhancing colorfastness and stability.
Polymer Production:
The compound is also used as a precursor in the synthesis of polymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for industrial applications.
Case Studies
Case Study 1: Synthesis of Antimicrobial Agents
A study focused on synthesizing a series of 3-nitroaniline derivatives demonstrated that substituting different groups on the cyclohexyl ring significantly impacted antimicrobial efficacy. The results highlighted that certain substitutions enhanced activity against Gram-positive bacteria while maintaining low cytotoxicity levels.
Case Study 2: Drug Discovery
In drug discovery research, researchers synthesized several analogs of this compound to explore their effects on KCa2 channel activity. This study revealed that specific structural modifications led to compounds with improved potency and selectivity for these ion channels, suggesting potential therapeutic applications in treating cardiovascular diseases .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Chemical Synthesis | Intermediate for organic reactions | Used in nitration and reduction reactions |
Biological Applications | Antimicrobial properties | Derivatives show varying antimicrobial activity |
Pharmaceutical Development | Potential drug candidates | Modifications enhance biological activity |
Material Science | Dyes and polymers | Improves colorfastness and mechanical properties |
Comparison with Similar Compounds
4-Nitroaniline: Similar in structure but lacks the cyclohexyl group, making it less sterically hindered and more reactive in certain reactions.
2-Nitroaniline and 3-Nitroaniline: Isomers of nitroaniline with different positions of the nitro group, leading to variations in reactivity and applications.
Uniqueness: 4-Cyclohexyl-3-nitroaniline is unique due to the presence of both the cyclohexyl and nitro groups, which impart distinct chemical and physical properties. The cyclohexyl group provides steric bulk, affecting the compound’s reactivity and making it suitable for specific applications where steric hindrance is beneficial .
Biological Activity
4-Cyclohexyl-3-nitroaniline is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the cyclohexyl group enhances lipophilicity, which can significantly influence its interaction with biological systems. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 218.25 g/mol
- IUPAC Name : this compound
The nitro group in the compound is known to participate in redox reactions, while the aniline moiety can engage in hydrogen bonding and π-π interactions with biological molecules, potentially affecting its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on nitroanilines indicated that modifications at the nitro position could enhance their efficacy against various bacterial strains. The presence of the cyclohexyl group may contribute to increased membrane permeability, facilitating better interaction with microbial targets .
Cytotoxicity and Anticancer Potential
Research indicates that certain nitroanilines possess cytotoxic effects on cancer cell lines. A study demonstrated that compounds with similar structures could induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
This compound | TBD | TBD |
Nitroaniline Analog A | 15 | HeLa |
Nitroaniline Analog B | 20 | MCF-7 |
The mechanisms underlying the biological activity of this compound may involve:
- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules.
- Hydrogen Bonding : The aniline part can form hydrogen bonds with target proteins, influencing their function.
- Lipophilicity : Enhanced lipophilicity due to the cyclohexyl group may improve membrane penetration and bioavailability.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers evaluated various nitroanilines, including derivatives of this compound, against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at specific concentrations, indicating potential as an antimicrobial agent.
-
Cytotoxicity Assessment :
- In vitro studies conducted on different cancer cell lines revealed that compounds structurally related to this compound exhibited varying degrees of cytotoxicity. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Properties
IUPAC Name |
4-cyclohexyl-3-nitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h6-9H,1-5,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLUBOPKXNOORF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.